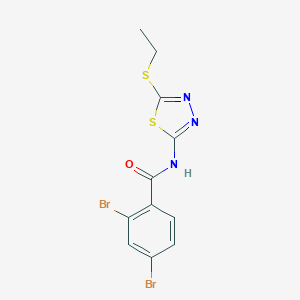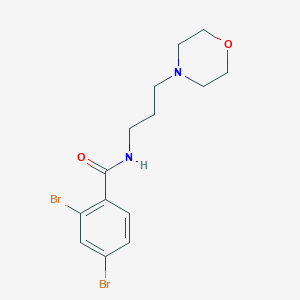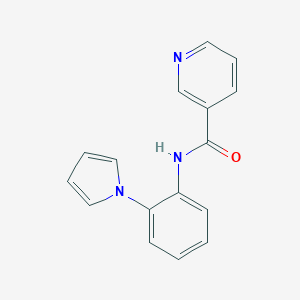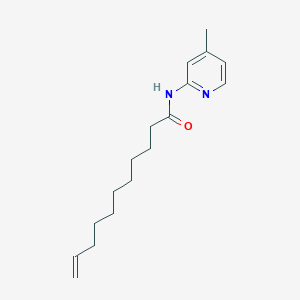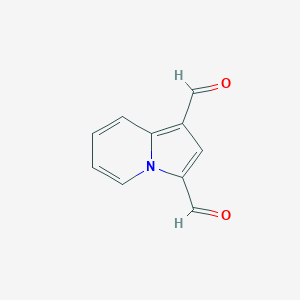
Indolizine-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are found in various natural products and synthetic drugs. The unique structure of this compound makes it an important compound in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Indolizine-1,3-dicarbaldehyde can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Radical Cyclization/Cross-Coupling: Recent advances have shown that radical-induced synthetic approaches are efficient for constructing indolizine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Indolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, which can have significant biological and chemical properties.
Applications De Recherche Scientifique
Indolizine-1,3-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Indolizine-1,3-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, indolizine derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the indolizine derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
Indole-2-carboxaldehyde: Known for its role in the synthesis of various heterocyclic compounds.
Indole-3-acetic acid: A plant hormone with significant biological functions.
Uniqueness
Indolizine-1,3-dicarbaldehyde is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
indolizine-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-9(7-13)11-4-2-1-3-10(8)11/h1-7H |
Clé InChI |
NFBKOWBYQGEXCB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(N2C=C1)C=O)C=O |
SMILES canonique |
C1=CC2=C(C=C(N2C=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


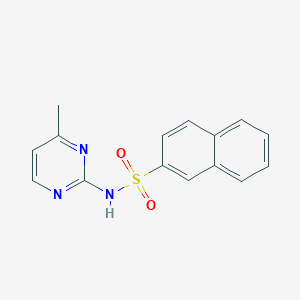
![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)


![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
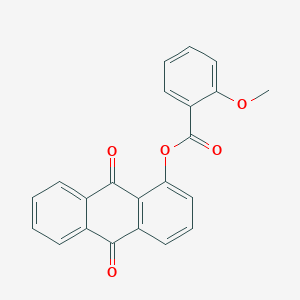
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
